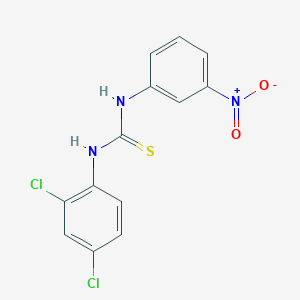
N-(2,4-dichlorophenyl)-N'-(3-nitrophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-N'-(3-nitrophenyl)thiourea, commonly known as DCNT, is a chemical compound that has been widely used in scientific research. DCNT belongs to the class of thiourea compounds and has been found to exhibit a variety of biochemical and physiological effects.
Wirkmechanismus
DCNT inhibits the activity of enzymes by binding to the active site of the enzyme. DCNT forms a covalent bond with the thiol group of the cysteine residue in the active site of the enzyme, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
DCNT has been found to exhibit a variety of biochemical and physiological effects. DCNT has been shown to inhibit tumor growth and induce apoptosis in cancer cells. DCNT has also been found to exhibit anti-inflammatory and antioxidant properties. Additionally, DCNT has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in acid-base balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
DCNT is a useful biochemical tool for studying the function of enzymes and proteins. However, DCNT has some limitations for lab experiments. DCNT is a toxic compound and should be handled with care. Additionally, DCNT has a short half-life and can degrade quickly, which can make it difficult to study its effects over long periods of time.
Zukünftige Richtungen
There are several future directions for the study of DCNT. One area of research is the development of DCNT analogs with improved properties, such as increased stability and decreased toxicity. Another area of research is the study of the effects of DCNT on other enzymes and proteins. Additionally, DCNT has potential therapeutic applications, and further research is needed to explore its potential as a drug candidate.
Synthesemethoden
DCNT can be synthesized through the reaction of 2,4-dichloroaniline and 3-nitrobenzoyl isothiocyanate in the presence of a base. The reaction yields DCNT as a yellow crystalline solid with a melting point of 172-174°C.
Wissenschaftliche Forschungsanwendungen
DCNT has been extensively used in scientific research as a biochemical tool to study the function of various proteins and enzymes. DCNT has been found to inhibit the activity of several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. DCNT has also been used to study the function of the protein kinase CK2, which is involved in cell growth and differentiation.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-8-4-5-12(11(15)6-8)17-13(21)16-9-2-1-3-10(7-9)18(19)20/h1-7H,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALTWJLGMLVUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5799513.png)



![N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5799532.png)


![N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5799549.png)


![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)
